

Characterization of Methyl 3-(benzylamino)propanoate using GC-MS

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Compound of Interest

Compound Name: Methyl 3-(benzylamino)propanoate

Cat. No.: B016535

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An Application Note for the Characterization of **Methyl 3-(benzylamino)propanoate** using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Methyl 3-(benzylamino)propanoate is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules. As a derivative of β -alanine, its purity and structural confirmation are critical for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive detection, making it an ideal method for the identification and characterization of such compounds. This application note presents a detailed protocol for the analysis of **Methyl 3-(benzylamino)propanoate** using GC-MS, outlining sample preparation, instrument parameters, and expected data outcomes. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.

Experimental Protocols

This section details the necessary materials, sample preparation steps, and the instrumental method for the GC-MS analysis.

Materials and Reagents

- Analyte: **Methyl 3-(benzylamino)propanoate** (>98.0% purity)[1]
- Solvent: High-purity Methanol (HPLC or GC grade)
- Equipment:
 - Analytical balance
 - Volumetric flasks (10 mL)
 - Micropipettes
 - GC vials (2 mL) with PTFE-lined caps

Sample Preparation

Direct analysis of **Methyl 3-(benzylamino)propanoate** is feasible due to its volatility as a methyl ester. Unlike free amino acids, derivatization is not required for this compound[2][3][4].

- Stock Solution Preparation: Accurately weigh approximately 10 mg of **Methyl 3-(benzylamino)propanoate** and dissolve it in 10 mL of methanol to create a stock solution of 1 mg/mL.
- Working Solution: Perform a 1:100 dilution of the stock solution with methanol to obtain a working concentration of 10 µg/mL.
- Sample Transfer: Transfer an aliquot of the working solution into a 2 mL GC vial and cap securely. The sample is now ready for injection.

GC-MS Instrumentation and Conditions

The analysis should be performed on a standard GC-MS system equipped with a split/splitless injector and a mass selective detector. The following conditions are recommended but can be adapted based on the specific instrumentation available.

Parameter	Setting
Gas Chromatograph (GC)	
Injection Port	Splitless Mode
Injector Temperature	260°C[5]
Injection Volume	1 µL
Carrier Gas	Helium, Constant Flow Rate at 1.0 mL/min[2][6]
Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Oven Temperature Program	Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min.
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI) at 70 eV[2]
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Mass Range	m/z 40-450
Solvent Delay	3 minutes

Data Presentation and Results

The GC-MS analysis of **Methyl 3-(benzylamino)propanoate** will yield a chromatogram and a corresponding mass spectrum for the eluted peak.

Quantitative Data Summary

The key identifying features of **Methyl 3-(benzylamino)propanoate** are its retention time under the specified chromatographic conditions and its mass fragmentation pattern. The molecular weight of the compound is 193.25 g/mol [1][8].

Analyte	Molecular Formula	Molecular Weight (g/mol)	Expected Retention Time (min)	Key Mass Fragments (m/z)
Methyl 3-(benzylamino)propanoate	C ₁₁ H ₁₅ NO ₂	193.25	10 - 12	193 (M ⁺), 134, 106, 91 (Base Peak)

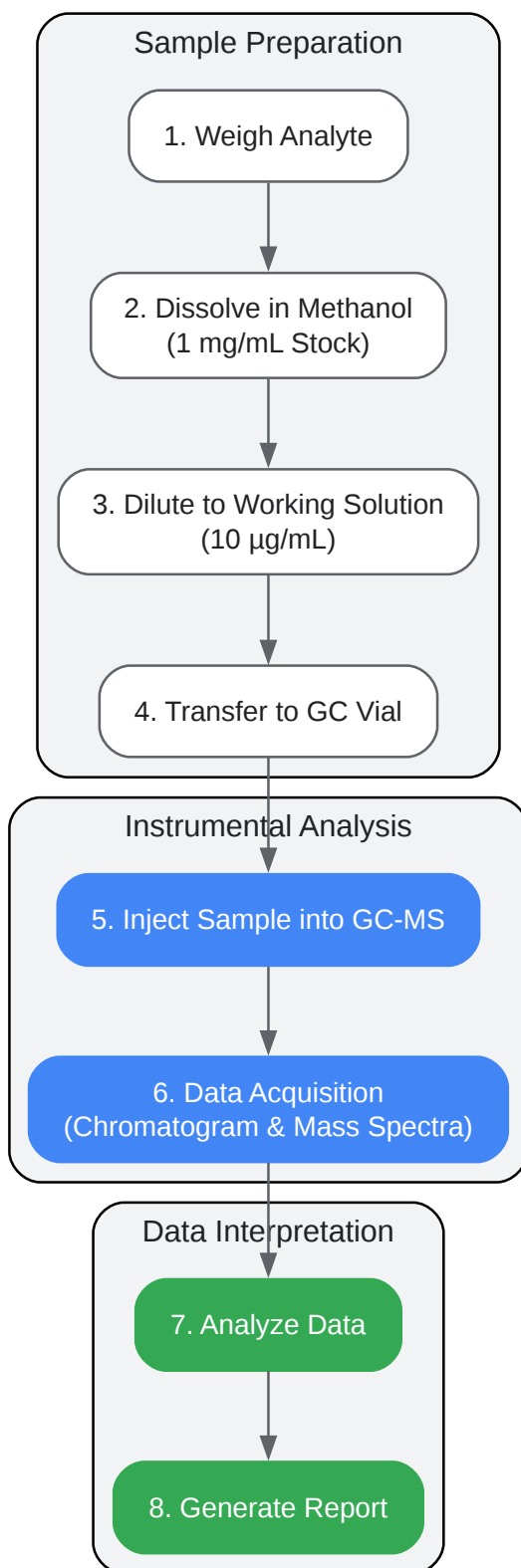
Mass Spectrum Fragmentation Analysis

The mass spectrum provides a unique fingerprint for the molecule. For **Methyl 3-(benzylamino)propanoate**, the fragmentation is driven by the ester and benzylamino functionalities.

- **Molecular Ion (M⁺) Peak:** A peak at m/z 193 corresponding to the intact ionized molecule [C₁₁H₁₅NO₂]⁺ should be observable, although it may be of low intensity.
- **Base Peak:** The most abundant peak is expected at m/z 91. This corresponds to the highly stable tropylium cation [C₇H₇]⁺, which is characteristic of compounds containing a benzyl group[9][10].
- **Key Fragments:**
 - m/z 106: This fragment, [C₇H₈N]⁺, results from alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines[10].
 - m/z 134: This ion, [C₈H₁₂NO]⁺, corresponds to the loss of the carbomethoxy group (•COOCH₃, 59 Da) from the molecular ion[9][11].

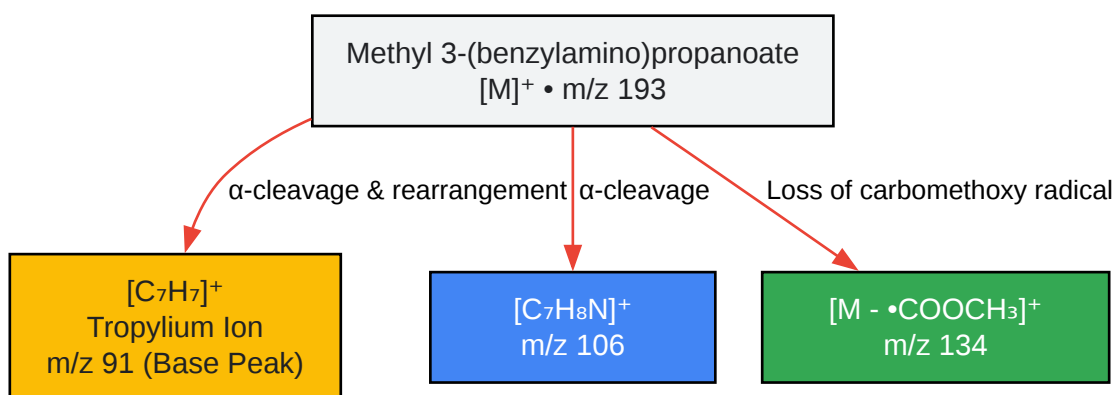
Visualized Workflow and Logic

The following diagrams illustrate the logical workflow of the analytical process.



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Caption: Experimental workflow from sample preparation to final report generation.



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Caption: Proposed mass fragmentation pathway for **Methyl 3-(benzylamino)propanoate**.

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